molecular formula C12H8BrCl2O2-3 B14334983 Dibenzo(b,e)(1,4)dioxin, bromodichloro- CAS No. 107227-59-8

Dibenzo(b,e)(1,4)dioxin, bromodichloro-

Cat. No.: B14334983
CAS No.: 107227-59-8
M. Wt: 335.00 g/mol
InChI Key: UMXXZRBPSFOMHJ-UHFFFAOYSA-K
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Description

Dibenzo(b,e)(1,4)dioxin, bromodichloro- is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with bromine and chlorine atoms attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(b,e)(1,4)dioxin, bromodichloro- typically involves the bromination and chlorination of dibenzo(b,e)(1,4)dioxin. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is designed to be efficient and environmentally friendly, minimizing the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin, bromodichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can remove halogen atoms, leading to less substituted products.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin, bromodichloro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dibenzo(b,e)(1,4)dioxin, bromodichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites, altering the activity of these targets and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-1,4-dioxin: A related compound with a similar structure but without halogen substitutions.

    Polychlorinated dibenzodioxins: Compounds with multiple chlorine atoms, known for their environmental persistence and toxicity.

    Polybrominated dibenzodioxins: Similar to polychlorinated dibenzodioxins but with bromine atoms.

Uniqueness

Dibenzo(b,e)(1,4)dioxin, bromodichloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

107227-59-8

Molecular Formula

C12H8BrCl2O2-3

Molecular Weight

335.00 g/mol

IUPAC Name

dibenzo-p-dioxin;bromide;dichloride

InChI

InChI=1S/C12H8O2.BrH.2ClH/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;;;/h1-8H;3*1H/p-3

InChI Key

UMXXZRBPSFOMHJ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3O2.[Cl-].[Cl-].[Br-]

Origin of Product

United States

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